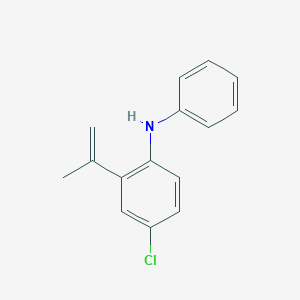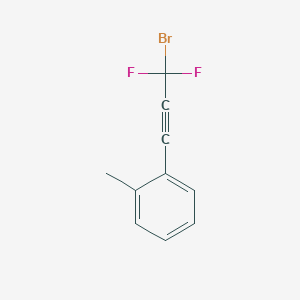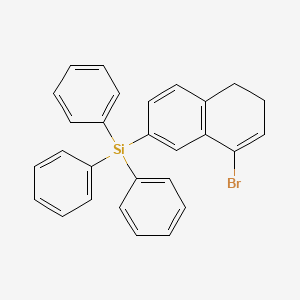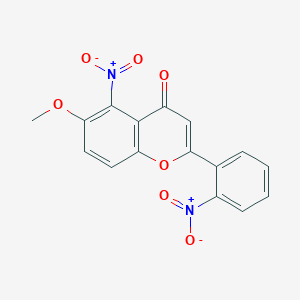![molecular formula C19H31ClOS B14178242 2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol CAS No. 922724-45-6](/img/structure/B14178242.png)
2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol, characterized by the presence of tert-butyl groups and a sulfanyl propyl chain. This compound is utilized in various industrial applications, particularly as a stabilizer and antioxidant in polymers and other hydrocarbon-based products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol typically involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide. The reaction proceeds as follows:
C6H5OH+2CH2=C(CH3)2→(CH3)3C2C6H3OH
This method is widely used in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: Commonly uses reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Substitution: Halogenation often uses chlorine (Cl_2) or bromine (Br_2), while nitration uses nitric acid (HNO_3).
Major Products
Oxidation: Produces quinones.
Reduction: Yields hydroquinones.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol has diverse applications in scientific research:
Chemistry: Used as an antioxidant to stabilize polymers and prevent degradation.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic applications due to its antioxidant properties.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity
Mechanism of Action
The antioxidant effect of 2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol is primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This process involves the stabilization of the phenoxyl radical formed after hydrogen donation. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and effectiveness as an antioxidant .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacks the sulfanyl propyl chain.
2,4,6-Tri-tert-butylphenol: Contains an additional tert-butyl group, offering enhanced steric protection.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics, structurally similar but with different functional groups .
Uniqueness
This structural feature enhances its versatility and effectiveness in various industrial and research applications .
Properties
CAS No. |
922724-45-6 |
|---|---|
Molecular Formula |
C19H31ClOS |
Molecular Weight |
343.0 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[3-(2-chloroethylsulfanyl)propyl]phenol |
InChI |
InChI=1S/C19H31ClOS/c1-18(2,3)15-12-14(8-7-10-22-11-9-20)13-16(17(15)21)19(4,5)6/h12-13,21H,7-11H2,1-6H3 |
InChI Key |
LSEXLNOVUGFCAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCSCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine](/img/structure/B14178159.png)
![5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14178165.png)


![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)




![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)


![N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine](/img/structure/B14178234.png)
